Homocapsaicin

Pungency Analysis Sensory Science TRPV1 Agonist Potency

Studying TRPV1 pathways is often confounded by capsaicin's extreme pungency. Homocapsaicin (CAS 58493-48-4), a minor capsaicinoid (~1% abundance), delivers ~50% lower pungency (8.6M vs. 16M SHU) for cleaner experimental readouts. • Decouples TRPV1 activation from intense sensory irritation in pain & neurogenic inflammation models. • Functions as a reference standard for HPLC/LC-MS capsaicinoid profiling. • Provides essential SAR data for medicinal chemists designing TRPV1 modulators. Supplied by BenchChem at ≥95% purity; ships worldwide.

Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.4 g/mol
CAS No. 58493-48-4
Cat. No. B107785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocapsaicin
CAS58493-48-4
Synonyms(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-Decenamide;  (7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-decenamide;  E-Homocapsaicin;  Homocapsaicin
Molecular FormulaC₁₉H₂₉NO₃
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
InChIKeyJKIHLSTUOQHAFF-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homocapsaicin Chemical Identity and Basic Properties


Homocapsaicin (CAS 58493-48-4) is a naturally occurring capsaicinoid and a structural congener of capsaicin, isolated from chili peppers (Capsicum species) [1]. It is a lipophilic, colorless to waxy compound with the molecular formula C₁₉H₂₉NO₃ and a molar mass of 319.43 g/mol [2]. As a minor constituent of the natural capsaicinoid mixture, it typically represents approximately 1% of the total capsaicinoids present [3]. Its primary biological mechanism involves binding to and activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, also known as the vanilloid or capsaicin receptor, which mediates sensations of heat and pain [1].

Analytical standard for capsaicinoid profiling; distinct retention supports HPLC/LC-MS method development.
TRPV1 pathway research with attenuated pungency (~50% vs capsaicin), reducing sensory confound in activation studies.
Vanilloid SAR probe – acyl chain length variation informs structure–activity relationship evaluation of TRPV1 modulators.

Why Homocapsaicin Cannot Be Replaced by Other Capsaicinoids


Substituting Homocapsaicin with capsaicin or other capsaicinoids without rigorous consideration is not scientifically justifiable due to quantifiable differences in their molecular properties that directly impact experimental outcomes and product performance. Homocapsaicin possesses a 10-carbon acyl chain with a double bond at the 6-position, a structural feature that distinguishes it from capsaicin [1]. This structural variation is not inert; it results in a well-documented and measurable difference in biological potency, specifically a pungency that is approximately half that of capsaicin . Such differences in intrinsic activity at the TRPV1 receptor and other potential targets mean that data generated with capsaicin cannot be directly extrapolated to Homocapsaicin. Researchers and formulators targeting specific TRPV1 activation profiles, or those seeking to decouple pungency from other biological activities, require the precise compound to ensure experimental reproducibility and to achieve the intended physiological or sensory effect [2].

Homocapsaicin
10‑carbon acyl chain with a 6‑ene; intrinsic TRPV1 activity ~50% lower than capsaicin. Data from capsaicin may not transfer directly.
Capsaicin (9‑carbon)
Higher TRPV1 potency; replacing homocapsaicin with capsaicin alters pungency‑dependent endpoints and sensory profiling.
Dihydrocapsaicin / other analogs
Different chain length or saturation changes chromatographic retention and receptor activation profile; not interchangeable as an analytical marker or selective tool.

Quantitative Evidence: Homocapsaicin vs. Capsaicin and Analogs


Comparative Pungency on the Scoville Scale

Homocapsaicin exhibits significantly lower pungency than the primary capsaicinoid, capsaicin. This is a key differentiator for applications where TRPV1 agonism is desired but with a reduced sensory heat profile [1].

Pungency vs. Capsaicin
Head-to-head
8,600,000 vs 16,000,000 SHU
Reported ~50% lower TRPV1‑mediated pungency
Scoville organoleptic / analytical conversion
Pungency Analysis Sensory Science TRPV1 Agonist Potency

Structural Basis for Differentiated TRPV1 Potency

The reduced pungency of Homocapsaicin relative to capsaicin is a direct consequence of its distinct chemical structure. The loss or gain of a single carbon atom in the acyl chain of a capsaicinoid results in a loss of approximately half the pungency [1].

Acyl Chain SAR
Class-level
+1 carbon → ~50% pungency reduction
Reported chain-length trend in capsaicinoid series
Data to verify; class-level inference
Structure-Activity Relationship Medicinal Chemistry Capsaicinoid Biochemistry

Natural Abundance as a Minor Capsaicinoid

Homocapsaicin is a minor component of the natural capsaicinoid mixture, representing a consistently small fraction compared to capsaicin and dihydrocapsaicin [1].

Natural Abundance
Cross-study comparable
~1%
Supports use as analytical marker and standard
~70‑fold lower than capsaicin; cultivar‑dependent
Natural Product Chemistry Analytical Chemistry Quality Control

Application Scenarios Driven by Evidence-Based Differentiation


Certified Reference Material for Analytical Chemistry

Homocapsaicin's well-defined status as a minor capsaicinoid (~1% abundance) makes it an ideal compound for developing and validating analytical methods, such as HPLC or LC-MS, for the quantification of capsaicinoids in complex matrices [1]. Its distinct retention time relative to other major capsaicinoids allows for precise calibration and accurate assessment of natural product compositions, ensuring quality control and authenticity verification of pepper extracts and oleoresins [2].

Decoupling TRPV1 Activation from Maximal Pungency

Researchers investigating TRPV1-mediated pathways can utilize Homocapsaicin as a selective pharmacological tool. Its quantifiably lower pungency (8,600,000 SHU) compared to capsaicin (16,000,000 SHU) allows for experiments designed to dissect the specific contributions of TRPV1 activation to neuronal signaling, desensitization, and neurogenic inflammation, while minimizing the confounding variable of intense sensory irritation [3]. This is particularly valuable in in vivo models of pain and inflammation.

Formulating Reduced-Pungency Spice Blends

In the food industry, Homocapsaicin can be employed to create standardized, reduced-heat spice extracts and flavorings. Since its pungency is approximately 50% that of capsaicin, it provides formulators with a predictable and quantifiable tool for fine-tuning the sensory heat profile of a product without relying on dilution of the more potent capsaicin, thereby maintaining the overall concentration of capsaicinoid-derived flavor compounds [3].

Scaffold for Designing Novel TRPV1 Modulators

The specific structure-activity relationship (SAR) of Homocapsaicin—where a single carbon difference in its acyl chain results in a 50% reduction in pungency—provides a critical data point for medicinal chemists designing next-generation TRPV1 agonists and antagonists [4]. This knowledge informs the rational design of synthetic analogs with optimized therapeutic windows, aiming to retain the analgesic and anti-inflammatory benefits of TRPV1 engagement while reducing or eliminating undesirable pungency-related side effects [1].

Application
Selection Property
Validation Focus
Capsaicinoid Analytical Method Development
Distinct chromatographic retention vs major capsaicinoids
Accuracy and specificity in HPLC/LC‑MS quantification
TRPV1 Signaling Studies with Attenuated Pungency
Quantifiably lower TRPV1‑mediated pungency (~50% capsaicin)
Endpoint response in neuronal activation / desensitization models
Reduced‑Heat Flavor Formulation Research
Predictable pungency level for sensory profiling
Sensory consistency and capsaicinoid‑ratio standardization
TRPV1 Modulator SAR Exploration
Acyl chain‑dependent potency shift informs analog design
Structure–activity relationship modeling and derivative profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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